molecular formula C21H22N4O2 B12170052 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

Cat. No.: B12170052
M. Wt: 362.4 g/mol
InChI Key: NVRNVPNCDKNDEB-UHFFFAOYSA-N
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Description

2-(1-Butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a benzimidazole-based acetamide derivative characterized by a fused bicyclic imidazo[1,2-a]benzimidazole core. The molecule features a butyl substituent at position 1, a ketone group at position 2, and an N-phenylacetamide moiety at position 2. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes or receptors involved in inflammation, microbial infections, or cancer pathways.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C21H22N4O2/c1-2-3-13-24-20(27)18(14-19(26)22-15-9-5-4-6-10-15)25-17-12-8-7-11-16(17)23-21(24)25/h4-12,18H,2-3,13-14H2,1H3,(H,22,26)

InChI Key

NVRNVPNCDKNDEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide.

    Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Acylation: The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamide moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and benzimidazole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide have been shown to inhibit cell proliferation in various cancer cell lines. Research focusing on the structure-activity relationship (SAR) has revealed that modifications to the imidazole ring can enhance cytotoxicity against specific cancer types, including breast and lung cancers .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in vitro against a range of pathogens. Studies have demonstrated that derivatives with similar structural features possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacological Effects

Research indicates that compounds related to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide may exhibit neuroprotective effects. In particular, they have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds show promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in treating inflammatory disorders like arthritis and inflammatory bowel disease (IBD) .

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell growth in breast cancer cell lines with IC50 values < 10 µM
Antimicrobial Assessment Test against various bacterial strainsEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) < 50 µg/mL
Neuropharmacological Study Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cells treated with the compound
Anti-inflammatory Research Assess impact on inflammatory markersDecreased levels of TNF-alpha and IL-6 in treated models

Mechanism of Action

The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]benzimidazole core is a versatile template for medicinal chemistry. Key structural analogs and their modifications are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Biological Activity (if reported) Reference
Target Compound : 2-(1-Butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide 1-Butyl, 2-oxo, 3-(N-phenylacetamide) ~388.4 (estimated) Balanced lipophilicity from butyl chain; aromatic acetamide for target binding Not explicitly reported -
2-(1-Cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 1-Cyclohexyl, 3-(3-trifluoromethylphenyl) 456.47 Enhanced steric bulk and electron-withdrawing CF₃ group; higher molecular weight Not reported
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide 1-H, 3-(N-ethylacetamide) 258.28 Simplified alkyl chain; reduced steric hindrance Discontinued (commercial data)
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide 1-H, 3-(N-propylacetamide) 272.31 Moderate lipophilicity from propyl chain Not reported
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 1-(Morpholinylethyl), 3-(2-CF₃-phenyl) ~521.5 (estimated) Polar morpholine group for solubility; trifluoromethyl for metabolic stability Not reported
N-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetamide derivatives Varied aryl/heteroaryl acetamides ~350–450 Hydrophilic hydroxyacetamide; broad anti-inflammatory activity Potent anti-inflammatory (paw edema assay)

Physicochemical and Commercial Considerations

Biological Activity

The compound 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a derivative of imidazo[1,2-a]benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This compound features an imidazo[1,2-a]benzimidazole core, which is known to exhibit various biological activities due to its unique nitrogen-containing heterocyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]benzimidazole derivatives. For instance, compounds similar to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures inhibited tumor growth in vivo and induced apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF725.72Apoptosis induction
Compound BU8745.20Cell cycle arrest
Compound CA54930.00ROS generation

Anti-inflammatory Activity

The compound’s potential as an anti-inflammatory agent is also noteworthy. It has been suggested that imidazo[1,2-a]benzimidazole derivatives can inhibit the activity of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in inflammatory signaling pathways . This inhibition can lead to reduced inflammation in conditions such as inflammatory bowel disease (IBD).

Table 2: Inhibition of RIPK2 Activity

Compound NameRIPK2 Inhibition (%)Condition Treated
2-(1-butyl-...acetamide70IBD
Other Derivative65Rheumatoid Arthritis

The biological activity of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is primarily attributed to its interaction with specific molecular targets:

  • RIPK2 Inhibition : By inhibiting RIPK2, the compound disrupts pro-inflammatory signaling pathways, thereby reducing inflammation and associated symptoms in autoimmune diseases.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Study on Anticancer Effects

A notable case study involved testing the anticancer effects of a related imidazo[1,2-a]benzimidazole derivative on MCF7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers administered the compound to mouse models exhibiting symptoms of IBD. Results indicated a marked reduction in inflammatory markers and improved gut health compared to control groups .

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